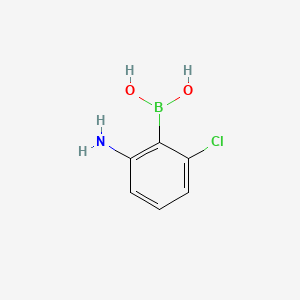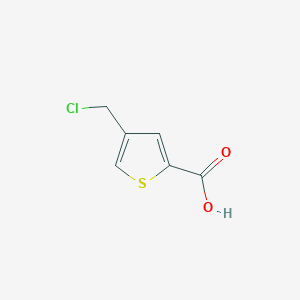![molecular formula C13H17NO5 B15298386 3-{[(Tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoic acid](/img/structure/B15298386.png)
3-{[(Tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(Tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoic acid is an organic compound that features a benzoic acid core with a tert-butoxycarbonyl (BOC) protected amino group and a hydroxymethyl group. This compound is often used in organic synthesis and medicinal chemistry due to its functional groups, which allow for various chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (BOC) group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The hydroxymethyl group can be introduced through various methods, including reduction of a formyl group or hydroxylation of a methyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoic acid can undergo several types of chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The BOC-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Deprotection of the BOC group can be achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid, while reduction of the carboxyl group would yield an alcohol.
Applications De Recherche Scientifique
3-{[(Tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoic acid involves its functional groups. The BOC-protected amino group can be deprotected to reveal a free amino group, which can then participate in various biochemical reactions. The hydroxymethyl group can undergo oxidation or reduction, altering the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(Boc-amino)methyl]phenylacetic acid
- tert-Butyl 4-ethynylbenzylcarbamate
- Methyl 4-[(tert-butoxycarbonyl)amino]methylbenzoate
- tert-Butyl 2-aminobenzylcarbamate
- tert-Butyl 3-formylbenzylcarbamate
Uniqueness
3-{[(Tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoic acid is unique due to the presence of both a BOC-protected amino group and a hydroxymethyl group on the benzoic acid core. This combination of functional groups allows for versatile chemical modifications and applications in various fields .
Propriétés
Formule moléculaire |
C13H17NO5 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
3-(hydroxymethyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10-5-8(7-15)4-9(6-10)11(16)17/h4-6,15H,7H2,1-3H3,(H,14,18)(H,16,17) |
Clé InChI |
RZXKHLNVOSCCOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5',7'-Dihydrospiro[oxetane-3,6'-pyrazolo[3,2-b][1,3]oxazine]-3'-carboxylic acid](/img/structure/B15298359.png)
![1-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B15298371.png)



![[1-(Methoxymethyl)-3-methylidenecyclobutyl]methanamine](/img/structure/B15298396.png)

![1-[3-(Difluoromethyl)phenyl]piperazine](/img/structure/B15298401.png)
![4-[(Phenylmethoxy)carbonyl]-1-piperazinebutanoic acid](/img/structure/B15298406.png)
